Boc-Gln-Otbu
Description
Boc-Gln-OtBu (tert-butyl (S)-(5-((tert-butoxycarbonyl)amino)-4-carbamoylpentanoyl)carbamate) is a protected derivative of glutamine, a critical amino acid in peptide synthesis. The compound features two tert-butyl-based protecting groups: a tert-butoxycarbonyl (Boc) group on the α-amino group and a tert-butyl ester (OtBu) on the γ-carboxylic acid. These groups enhance stability during synthetic procedures, particularly under acidic or basic conditions, while enabling selective deprotection for subsequent coupling reactions .
This compound is widely utilized in solid-phase peptide synthesis (SPPS) and medicinal chemistry. Its tert-butyl esters are hydrolyzed under strong acidic conditions (e.g., trifluoroacetic acid), while the Boc group is removed under mild acidic conditions (e.g., HCl in dioxane), allowing sequential functionalization . Recent studies highlight its role in nickel-catalyzed amide N-arylation, demonstrating its versatility in constructing complex aromatic amides for pharmaceutical applications .
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H26N2O5 |
|---|---|
Molecular Weight |
302.37 g/mol |
IUPAC Name |
tert-butyl (2S)-5-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoate |
InChI |
InChI=1S/C14H26N2O5/c1-13(2,3)20-11(18)9(7-8-10(15)17)16-12(19)21-14(4,5)6/h9H,7-8H2,1-6H3,(H2,15,17)(H,16,19)/t9-/m0/s1 |
InChI Key |
XZQFQTCMYQONBG-VIFPVBQESA-N |
SMILES |
CC(C)(C)OC(=O)C(CCC(=O)N)NC(=O)OC(C)(C)C |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H](CCC(=O)N)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC(C)(C)OC(=O)C(CCC(=O)N)NC(=O)OC(C)(C)C |
sequence |
Q |
Origin of Product |
United States |
Preparation Methods
Carbodiimide-Mediated Esterification
The most widely documented method involves activating the γ-carboxyl group of Boc-protected glutamine (Boc-L-Gln) for tert-butanol coupling using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in 1,4-dioxane. This one-pot procedure proceeds via the formation of an O-acylisourea intermediate, which reacts with tert-butanol to yield this compound (78% yield). Critical parameters include:
- Stoichiometry : A 1:1.2 molar ratio of Boc-L-Gln to tert-butanol ensures complete conversion.
- Catalysis : DMAP (10 mol%) accelerates the reaction by stabilizing the acyloxyphosphonium ion intermediate.
- Workup : Post-reaction, dicyclohexylurea (DCU) is removed by filtration, and the product is purified via recrystallization from ethyl acetate/hexane.
This method’s efficiency is attributed to DCC’s high reactivity, though its sensitivity to moisture necessitates anhydrous conditions. Alternatives like N,N'-diisopropylcarbodiimide (DIC) may reduce DCU solubility issues.
Acid-Catalyzed Isobutene Alkylation
A patent-pending approach utilizes isobutene gas under acidic conditions to directly alkylate the γ-carboxyl group of Boc-L-Gln. In dichloromethane at -10°C, anhydrous p-toluenesulfonic acid (PTSA) catalyzes the addition of isobutene to form the tert-butyl ester. Key advantages include:
- Atom Economy : Isobutene serves as both reagent and solvent, minimizing waste.
- Low-Temperature Stability : Subzero conditions prevent Boc group cleavage, achieving >70% yield.
- Scalability : Continuous gas flow systems enable large-scale production without intermediate isolation.
However, stringent temperature control (-10 to -5°C) and prolonged reaction times (48–72 hours) are necessary to suppress side reactions, such as tert-butyl carbocation formation.
Transesterification of Methyl Esters
For substrates pre-protected as methyl esters, transesterification with tert-butyl acetate in the presence of perchloric acid (HClO₄) offers a viable pathway. The reaction proceeds via nucleophilic acyl substitution, where the methyl ester is displaced by tert-butoxide. Optimized conditions include:
- Catalyst Loading : 1.2–2.0 equivalents of HClO₄ relative to Boc-L-Gln-OMe.
- Solvent System : tert-Butyl acetate acts as both solvent and tert-butoxide source.
- Neutralization : Post-reaction, the mixture is neutralized to pH 8–9, facilitating phase separation and product isolation.
While this method circumvents moisture-sensitive coupling agents, the use of strong acids risks partial Boc deprotection, necessitating careful pH monitoring.
Comparative Analysis of Synthetic Routes
The table below evaluates the three primary methods based on yield, scalability, and practicality:
Key Findings :
- The carbodiimide method remains the benchmark for laboratory-scale synthesis due to its straightforward protocol.
- Industrial settings favor isobutene alkylation for its scalability, despite infrastructure demands for low-temperature reactions.
- Transesterification is less prevalent due to competing hydrolysis and side-product formation.
Experimental Optimization and Mechanistic Insights
Solvent Selection
1,4-Dioxane’s aprotic nature and high boiling point (101°C) make it ideal for carbodiimide-mediated reactions, ensuring homogeneous mixing and facile DCU precipitation. In contrast, dichloromethane’s low polarity (−10°C compatibility) suits isobutene alkylation by stabilizing reactive intermediates.
Catalytic Enhancements
Replacing DMAP with polymer-supported catalysts (e.g., PS-DMAP) in the carbodiimide method simplifies purification, reducing residual amine contamination. Similarly, substituting HClO₄ with solid acids (e.g., Amberlyst-15) in transesterification improves recyclability and safety.
Side Reaction Mitigation
In isobutene alkylation, trace water hydrolyzes the tert-butyl ester to glutamic acid. Pre-drying reagents over molecular sieves and maintaining inert atmospheres suppress this pathway. For transesterification, buffering the reaction at pH 8–9 during workup minimizes acid-induced Boc cleavage.
Chemical Reactions Analysis
Types of Reactions
Boc-Gln-Otbu undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield primary amines .
Scientific Research Applications
Peptide Synthesis
Boc-Gln-Otbu serves as a crucial intermediate in the synthesis of peptides. It allows for the selective protection of the amino group, facilitating the formation of peptide bonds without unwanted side reactions. Its application has been demonstrated in various studies:
- Synthesis of Complex Peptides : this compound has been employed in the total synthesis of bioactive peptides, such as Septocylindrin B, showcasing its utility in generating complex structures with high yields .
- Reactive Extrusion Techniques : Recent advancements have explored the use of reactive extrusion for synthesizing dipeptides involving Boc-protected amino acids. This method has yielded excellent results with minimal epimerization, indicating its efficiency .
Drug Development
The compound's role extends into medicinal chemistry, where it is investigated for potential therapeutic applications:
- Antibiotic Development : this compound has been utilized in synthesizing analogs of teixobactin, a novel antibiotic. Studies have shown that modifications using this compound can enhance the potency against drug-resistant strains of bacteria .
- Enzyme Mechanism Studies : In biological research, this compound is used to study enzyme mechanisms and protein interactions, providing insights into how specific peptides interact with biological targets.
Industrial Applications
In industrial settings, this compound is employed for producing specialty chemicals and materials. Its ability to undergo various chemical reactions—such as oxidation and reduction—makes it valuable for synthesizing diverse chemical entities.
Case Study 1: Total Synthesis of Teixobactin Analog
A study demonstrated the successful incorporation of this compound into the synthesis pathway for teixobactin analogs. The resulting compounds exhibited enhanced antibacterial activity against resistant strains, highlighting the compound's significance in developing new antibiotics .
| Compound | MIC (µg/ml) | Activity Against |
|---|---|---|
| Teixobactin | 0.5 | MRSA |
| Teixobactin Analog | 0.0625 | VRE |
Case Study 2: Peptide Synthesis via Reactive Extrusion
Research utilizing reactive extrusion techniques showed that dipeptides synthesized with this compound achieved yields exceeding 90% while maintaining high purity levels. This method minimized by-products and epimerization, demonstrating its effectiveness for large-scale peptide production .
Mechanism of Action
The mechanism of action of Boc-Gln-Otbu involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of enzyme-substrate complexes. The presence of the carbamate group allows it to form stable intermediates, which can be further processed by enzymatic or chemical reactions .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs of Boc-Gln-OtBu, emphasizing differences in protecting groups, molecular properties, and applications:
Key Findings and Contrasts
Protecting Group Stability :
- This compound’s tert-butyl ester offers superior stability under basic conditions compared to Boc-Gln-ONp, where the 4-nitrophenyl (ONp) group is highly reactive but prone to hydrolysis .
- Boc-Glu(OtBu)-OSu contains a succinimidyl (OSu) ester, which facilitates efficient acylation without racemization, unlike this compound’s slower coupling kinetics .
Reactivity in Synthesis :
- This compound is preferred in multi-step syntheses requiring sequential deprotection. For example, its Boc group can be selectively removed with HCl/dioxane, leaving the OtBu intact for subsequent modifications .
- In contrast, Boc-Gln-ONp is ideal for single-step acylations due to its high electrophilicity, as demonstrated in rapid peptide bond formations .
Solubility and Handling :
- This compound and Boc-Glu-OtBu exhibit better solubility in organic solvents (e.g., DCM, THF) than Boc-Gln-OH, which is polar and requires aqueous or polar aprotic solvents .
- Boc-Glu(OtBu)-OSu’s solubility in THF and DCM makes it compatible with SPPS protocols, though its higher molecular weight increases steric hindrance in crowded peptide sequences .
Industrial and Research Use :
- This compound is cost-effective for large-scale synthesis (priced at ~341.4元/25g) compared to Boc-Gln-ONp (~375.4元/1g), which is reserved for specialized applications .
- Boc-Glu-OtBu (CAS 24277-39-2) is frequently employed in synthesizing fluorescent probes and enzyme inhibitors, leveraging its balanced reactivity and stability .
Q & A
Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) be applied to this compound research proposals?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
